

# Application Notes and Protocols for MR837 Cellular Thermal Shift Assay (CETSA)

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Compound of Interest		
Compound Name:	MR837	
Cat. No.:	B6590847	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand with its target protein within a cellular environment. This method relies on the principle that the thermal stability of a protein is altered upon ligand binding.

MR837 is a known inhibitor that targets the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), preventing its interaction with histone H3.[1] NSD2 is a histone methyltransferase frequently overexpressed in various cancers, including multiple myeloma, making it a compelling therapeutic target.[1][2]

These application notes provide a detailed protocol for utilizing CETSA to verify and quantify the target engagement of MR837 with NSD2 in a cellular context. The protocol is optimized for the KMS-11 multiple myeloma cell line, which harbors the t(4;14) translocation leading to NSD2 overexpression.[3]

## **Principle of the Assay**

The core principle of CETSA is that the binding of a drug (e.g., MR837) to its target protein (e.g., NSD2) can increase the protein's resistance to heat-induced denaturation. When cells are heated, proteins begin to unfold and aggregate. In the presence of a binding ligand, the target protein is stabilized, and a higher temperature is required to induce its denaturation and aggregation. By subjecting cell lysates or intact cells to a temperature gradient and



subsequently quantifying the amount of soluble target protein, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[4][5]

# Data Presentation Quantitative Data Summary

The following table summarizes the key quantitative parameters for **MR837** and its interaction with NSD2, as reported in the literature.

Parameter	Value	Cell Line/System	Reference
MR837 Kd for NSD2- PWWP1	$3.4 \pm 0.4 \mu\text{M}$	Surface Plasmon Resonance (SPR)	[2]
UNC6934 Kd for NSD2-PWWP1	91 ± 8 nM	Surface Plasmon Resonance (SPR)	[6]
UNC6934 Cellular EC50	1.23 ± 0.25 μM	NanoBRET PPI assay in U2OS cells	[2]

Note: UNC6934 is a more potent, structurally related analog of **MR837**. This data is provided for comparative purposes.

## **Experimental Protocols**

This section provides detailed protocols for performing a CETSA experiment to assess the engagement of MR837 with NSD2.

### **Materials and Reagents**

- Cell Line: KMS-11 (multiple myeloma)
- Compound: MR837 (prepare stock solution in DMSO)
- Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS): pH 7.4, sterile



- Lysis Buffer: PBS containing 1% NP-40, 1x protease inhibitor cocktail, and 1x phosphatase inhibitor cocktail.
- Primary Antibody: Anti-NSD2/MMSET/WHSC1 antibody
- Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Loading Control Antibody: Anti-GAPDH, anti-β-actin, or anti-APP-αCTF[7]
- Western Blot Reagents: SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), TBST, and ECL substrate.

#### **Protocol 1: Isothermal Dose-Response CETSA**

This protocol is designed to determine the concentration-dependent engagement of **MR837** with NSD2 at a fixed temperature.

- 1. Cell Culture and Treatment: a. Culture KMS-11 cells to a density of approximately 1-2 x 106 cells/mL. b. Prepare serial dilutions of **MR837** in culture medium. A suggested concentration range to test is 0.1  $\mu$ M to 100  $\mu$ M. Include a vehicle control (DMSO). c. Aliquot 1 mL of cell suspension into microcentrifuge tubes for each treatment condition. d. Add the corresponding concentration of **MR837** or DMSO to each tube. e. Incubate the cells at 37°C in a CO2 incubator for 1-2 hours.
- 2. Heat Shock: a. Determine the optimal heating temperature for NSD2 in KMS-11 cells. This can be done by performing a preliminary experiment with a temperature gradient (see Protocol 2). A suggested starting temperature is 52°C. b. Transfer the cell suspensions to PCR tubes. c. Heat the tubes at the determined temperature (e.g., 52°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
- 3. Cell Lysis and Sample Preparation: a. Transfer the heated cell suspensions to microcentrifuge tubes. b. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. c. Carefully remove the supernatant and resuspend the cell pellet in 100  $\mu$ L of ice-cold lysis buffer. d. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C). e. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. f. Carefully collect the supernatant containing the soluble protein fraction.



- 4. Western Blot Analysis: a. Determine the protein concentration of the soluble fractions using a BCA or Bradford assay. b. Normalize the protein concentration for all samples. c. Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane and probe with primary antibodies against NSD2 and a loading control. f. Incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the chemiluminescent signal and quantify the band intensities.
- 5. Data Analysis: a. Normalize the NSD2 band intensity to the loading control for each sample.
- b. Plot the normalized NSD2 intensity against the concentration of **MR837** to generate a doseresponse curve.

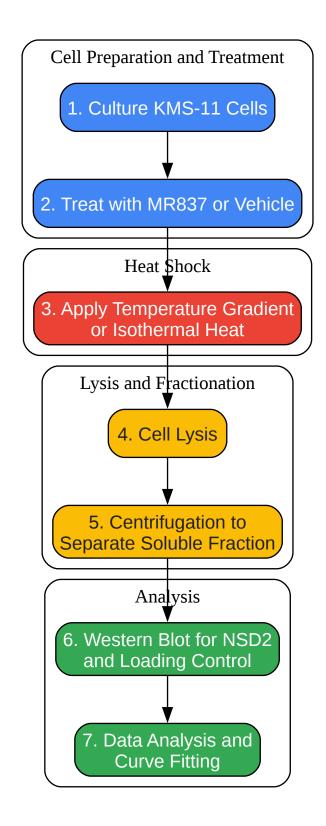
### **Protocol 2: Thermal Shift (Melt Curve) CETSA**

This protocol is used to determine the change in the melting temperature (Tm) of NSD2 upon binding to MR837.

- 1. Cell Culture and Treatment: a. Culture and harvest KMS-11 cells as described in Protocol 1.
- b. Treat two populations of cells, one with a saturating concentration of MR837 (e.g., 20-50  $\mu$ M) and the other with vehicle (DMSO), for 1-2 hours at 37°C.
- 2. Heat Shock: a. Aliquot the treated cell suspensions into PCR tubes. b. Expose the aliquots to a temperature gradient (e.g., 46°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
- 3. Cell Lysis, Sample Preparation, and Western Blot Analysis: a. Follow steps 3 and 4 from Protocol 1 for each temperature point.
- 4. Data Analysis: a. Quantify and normalize the NSD2 band intensities for each temperature point for both MR837-treated and vehicle-treated samples. b. Plot the normalized NSD2 intensity against the temperature for both conditions to generate melting curves. c. Determine the Tm for each curve (the temperature at which 50% of the protein is denatured). The difference in Tm ( $\Delta$ Tm) indicates the thermal stabilization induced by MR837.

# Mandatory Visualizations Experimental Workflow



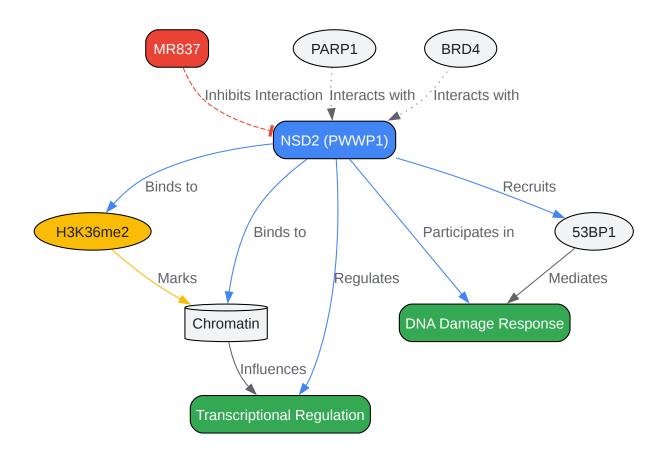


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A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.



# **NSD2** Signaling and Interaction Pathway



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NSD2 interaction and signaling pathway inhibited by MR837.

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